molecular formula C12H15NO B1352596 5-Methoxy-2,3,3-trimethyl-3H-indole CAS No. 31241-19-7

5-Methoxy-2,3,3-trimethyl-3H-indole

Cat. No. B1352596
Key on ui cas rn: 31241-19-7
M. Wt: 189.25 g/mol
InChI Key: UOGHZHPESMATDD-UHFFFAOYSA-N
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Patent
US08378120B2

Procedure details

To 4-methoxyphenyl hydrazine hydrochloride (4.84 g) was added 3-methyl-2-butanone (6.4 ml) and acetic acid (45 ml). The mixture was heated to 10° C. for 2.5 hours after which time the solvent was removed by rotary evaporation. Flash column chromatography gave the product (4.66 g).
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10]N)=[CH:6][CH:5]=1.[CH3:12][CH:13]([CH3:17])[C:14](=O)[CH3:15]>C(O)(=O)C>[CH3:2][O:3][C:4]1[CH:9]=[C:8]2[C:7](=[CH:6][CH:5]=1)[N:10]=[C:14]([CH3:15])[C:13]2([CH3:17])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Name
Quantity
6.4 mL
Type
reactant
Smiles
CC(C(C)=O)C
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(C(=NC2=CC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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